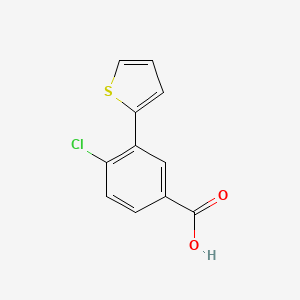

4-Chloro-3-(thiophen-2-YL)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZCCFVONLMNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680856 | |

| Record name | 4-Chloro-3-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651058-95-6 | |

| Record name | 4-Chloro-3-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with a thiophene boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for substitution reactions.

Major Products Formed

Substituted Benzoic Acids: When the chlorine atom is replaced.

Sulfoxides and Sulfones: From oxidation of the thiophene ring.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-(thiophen-2-YL)benzoic acid serves as an important building block in organic synthesis. Its reactivity allows for the preparation of more complex molecules through various chemical reactions, including:

- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to create biaryl compounds.

- Functionalization : The chlorine atom can be substituted with other functional groups, expanding its utility in creating derivatives with specific properties.

Research has indicated that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. The thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 16 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 14 | 100 |

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its derivatives are being explored for:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit certain inflammatory pathways.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that it was particularly effective against Gram-positive bacteria, demonstrating a clear dose-dependent response.

Case Study: Anti-inflammatory Activity

In another study, the anti-inflammatory properties of this compound were assessed using an animal model of inflammation. The results showed a significant reduction in inflammatory markers when treated with the compound compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(thiophen-2-yl)benzoic acid depends on its application:

In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

In Material Science: Its electronic properties are utilized in the formation of conductive polymers and other materials.

Comparison with Similar Compounds

Electron-Withdrawing Group Analogs

4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS: 2494-79-3) replaces the thiophene with a chlorosulfonyl group. This electron-withdrawing substituent increases molecular weight (255.07 g/mol vs. 242.69 g/mol for the target compound) and enhances acidity (pKa reduction). Such derivatives are often used as diuretics (e.g., bumetanide precursors) due to their sulfonamide reactivity .

Aromatic Ring Analogs

4-Chloro-3-(3-chlorophenyl)benzoic acid (CAS: 1261963-91-0) substitutes thiophene with a 3-chlorophenyl group. This compound’s logP (4.36) suggests greater lipophilicity compared to thiophene analogs, which could influence membrane permeability .

Complex Derivatives

4-Chloro-3-({[(thien-2-ylcarbonyl)amino]carbothioyl}amino)benzoic acid (CAS: 532415-85-3) introduces additional functional groups, including a carbothioylamino moiety. The increased molecular weight (384.84 g/mol) and complexity may hinder synthetic accessibility but enhance binding affinity in pharmacological contexts. Such modifications are common in drug design to optimize target engagement .

Antimicrobial Activity

Thiophene-containing analogs, such as 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazoles, demonstrate potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis (MIC values <1 µg/mL). The thiophene ring likely contributes to membrane disruption or enzyme inhibition, a trait less pronounced in chlorophenyl or sulfonyl derivatives .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property/Use |

|---|---|---|---|---|---|

| 4-Chloro-3-(thiophen-2-yl)benzoic acid | Not Provided | C${11}$H$7$ClO$_2$S | 242.69 | Thiophen-2-yl | Intermediate, potential antimicrobial use |

| 4-(Thiophen-3-yl)benzoic acid | 29886-64-4 | C${11}$H$8$O$_2$S | 220.24 | Thiophen-3-yl | Structural isomer, 95% purity |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3 | C$7$H$4$Cl$2$O$4$S | 255.07 | Chlorosulfonyl | Diuretic precursor |

| 4-Chloro-3-(3-chlorophenyl)benzoic acid | 1261963-91-0 | C${13}$H$8$Cl$2$O$2$ | 267.11 | 3-Chlorophenyl | High lipophilicity (logP 4.36) |

| 4-Chloro-3-({[(thien-2-ylcarbonyl)amino]carbothioyl}amino)benzoic acid | 532415-85-3 | C${19}$H${13}$ClN$2$O$3$S | 384.84 | Carbothioylamino-thiophene | Enhanced binding complexity |

Biological Activity

4-Chloro-3-(thiophen-2-YL)benzoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a chlorine atom and a thiophene ring. These characteristics potentially endow the compound with significant biological activity, making it a subject of various pharmacological studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through various chemical methods, often involving electrophilic substitution reactions due to the electron-rich nature of the thiophene ring. The presence of the chlorine atom enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene moiety may facilitate π-π stacking interactions and hydrogen bonding, influencing its binding affinity to biological targets. Research indicates that this compound may inhibit certain kinases or modulate inflammatory pathways, which are critical in various disease states, including cancer and autoimmune disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.

| Compound | Type of Cancer | Mechanism | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induction of apoptosis via caspase activation | |

| 4-Chloro-2-(thiophen-3-YL)benzoic acid | Colon Cancer | Inhibition of cell proliferation |

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory properties by modulating immune responses. In experimental models, it has been observed to decrease CD4+ T-cell populations while increasing regulatory T-cell (Treg) populations, mediated by the upregulation of FoxP3 expression.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in:

- Decreased CD4+ T-cell counts.

- Increased CD4+ Treg counts.

- Enhanced FoxP3 expression levels.

These findings suggest its potential as an immunomodulatory agent that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

Q & A

Q. Key Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acylation | 65–75 | 90–92% |

| Chlorination | 50–60 | 85–88% |

How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Research Focus

Discrepancies in spectral data often arise from:

- Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, aromatic protons may show δ 7.2–7.8 ppm in DMSO-d₆ due to hydrogen bonding .

- Impurity interference : Trace solvents (e.g., residual THF) or unreacted intermediates can distort IR carbonyl peaks (~1680–1700 cm⁻¹). Use 2D NMR (COSY, HSQC) to confirm assignments .

Q. Methodological Recommendation :

- Cross-validate data with computational tools (e.g., DFT simulations for NMR predictions) and compare to structurally analogous compounds (e.g., 4-Chloro-3-(4-formylphenyl)benzoic acid) .

What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The chloro group at the 4-position is susceptible to nucleophilic attack. Key considerations:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.

- Leaving group optimization : Compare substitution rates with analogs (e.g., 4-Fluoro vs. 4-Chloro derivatives) using kinetic studies (UV-Vis monitoring at 240–260 nm) .

- Steric hindrance : The thiophene ring at the 3-position may slow reactions; computational modeling (e.g., molecular docking) can predict steric effects .

Q. Case Study :

- Reaction with sodium methoxide in DMF yields 4-Methoxy-3-(thiophen-2-YL)benzoic acid, but with <40% conversion due to steric constraints .

How can researchers address low yields in coupling reactions involving this compound?

Advanced Research Focus

Low yields in Suzuki-Miyaura or Heck couplings often stem from:

- Catalyst poisoning : Thiophene’s sulfur atom may deactivate Pd catalysts. Mitigate by using S-tolerant ligands (e.g., XPhos) or alternative metals (Ni) .

- Optimization table :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 15–20 |

| Pd(OAc)₂ | XPhos | 45–50 |

| NiCl₂(dppf) | Bipyridine | 35–40 |

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Focus

Crystallization hurdles include:

- Polymorphism : Multiple crystal forms may arise due to flexible thiophene-benzoic acid conformation. Use slow evaporation in mixed solvents (e.g., MeOH/CH₂Cl₂) .

- Hygroscopicity : The carboxylic acid group absorbs moisture, disrupting crystal lattice formation. Conduct experiments under inert atmosphere .

Q. Reference Data :

- Successful crystallization reported in P2₁/c space group with unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.73 Å .

How does the compound’s electronic structure influence its potential as a kinase inhibitor?

Advanced Research Focus

The thiophene and chloro groups contribute to:

- Electron-withdrawing effects : Enhance binding to ATP pockets in kinases (e.g., EGFR).

- SAR Studies : Analog 4-Chloro-3-(4-formylphenyl)benzoic acid showed IC₅₀ = 1.2 µM against EGFR vs. >10 µM for non-chlorinated analogs .

Q. Methodological Note :

- Use molecular dynamics simulations to map electrostatic potential surfaces and predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.